![molecular formula C16H16ClN3O2 B2811592 2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide CAS No. 1444303-77-8](/img/structure/B2811592.png)
2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide, also known as Cpd-1, is a synthetic compound that has been studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential applications.
Mecanismo De Acción
2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide works by inhibiting the activity of the protein Dishevelled-2 (Dvl2), which is a key component of the Wnt/β-catenin signaling pathway. By blocking Dvl2, this compound prevents the pathway from being activated and reduces the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a selective inhibitory effect on the Wnt/β-catenin signaling pathway, without affecting other cellular processes. This selectivity makes it a promising candidate for cancer treatment, as it has the potential to target cancer cells specifically and spare healthy cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide in lab experiments is its selectivity for the Wnt/β-catenin signaling pathway, which allows researchers to study the effects of inhibiting this pathway specifically. However, one limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
Direcciones Futuras
There are several potential future directions for research on 2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide. One area of interest is in combination therapy, where this compound could be used in conjunction with other drugs to enhance its effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential use in different types of cancer. Finally, researchers are also investigating the potential use of this compound in other diseases and conditions, such as Alzheimer's disease and osteoporosis.
Métodos De Síntesis
The synthesis of 2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide involves several steps, including the reaction of 5-chloroindole with 3-hydroxypropanenitrile, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then treated with cyanogen bromide and triethylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide has been studied for its potential use in cancer treatment, specifically in targeting the Wnt/β-catenin signaling pathway. This pathway is involved in the development and progression of many types of cancer, and inhibiting it could be a promising therapeutic strategy.
Propiedades
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-12-1-2-14-13(6-12)11(8-19-14)5-16(21)20-15(7-18)10-3-4-22-9-10/h1-2,6,8,10,15,19H,3-5,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZBRIMXJASPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)CC2=CNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2811510.png)
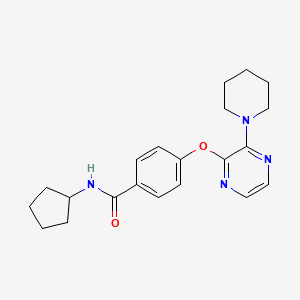

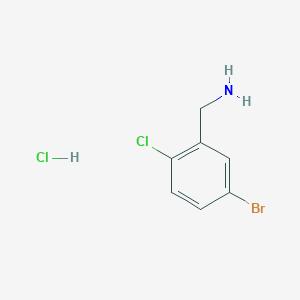
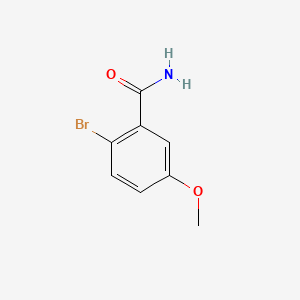

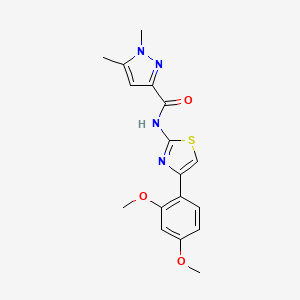
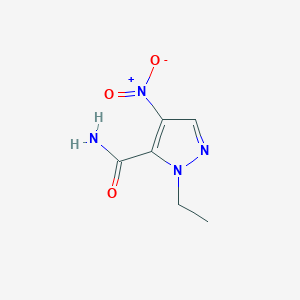
![4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2811525.png)

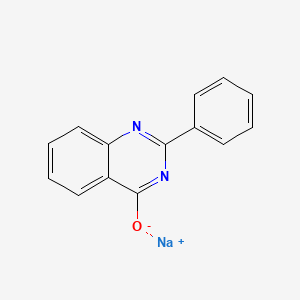
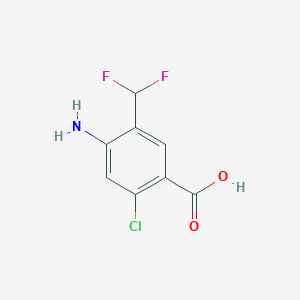
![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2811531.png)
